molecular formula C11H15BrOZn B14880462 (2,6-Dimethyl-4-n-propyloxyphenyl)Zinc bromide

(2,6-Dimethyl-4-n-propyloxyphenyl)Zinc bromide

Cat. No.: B14880462
M. Wt: 308.5 g/mol
InChI Key: UDVVZWRPBQGHKK-UHFFFAOYSA-M
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Description

(2,6-Dimethyl-4-n-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is a solution of the zinc reagent in tetrahydrofuran, a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2,6-dimethyl-4-n-propyloxyphenyl)zinc bromide typically involves the reaction of 2,6-dimethyl-4-n-propyloxyphenyl bromide with zinc dust in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2,6-Dimethyl-4-n-propyloxyphenyl bromide+Zn(2,6-Dimethyl-4-n-propyloxyphenyl)zinc bromide\text{2,6-Dimethyl-4-n-propyloxyphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2,6-Dimethyl-4-n-propyloxyphenyl bromide+Zn→(2,6-Dimethyl-4-n-propyloxyphenyl)zinc bromide

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to avoid impurities that could affect the performance of the zinc reagent in subsequent reactions.

Chemical Reactions Analysis

Types of Reactions: (2,6-Dimethyl-4-n-propyloxyphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in oxidative addition and transmetalation processes.

Common Reagents and Conditions:

    Negishi Coupling: This reaction typically involves a palladium or nickel catalyst, a halide or pseudohalide electrophile, and a base. The reaction is carried out under an inert atmosphere at moderate temperatures.

    Oxidative Addition: This step involves the insertion of the metal catalyst into the carbon-halogen bond of the electrophile.

    Transmetalation: The zinc reagent transfers its organic group to the metal catalyst, forming a new carbon-metal bond.

Major Products: The major products of these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the electrophile used.

Scientific Research Applications

(2,6-Dimethyl-4-n-propyloxyphenyl)zinc bromide is used extensively in scientific research due to its versatility in forming carbon-carbon bonds. Some of its applications include:

    Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material Science: The compound is employed in the preparation of organic materials with specific electronic properties.

    Medicinal Chemistry: It is used in the synthesis of drug candidates and bioactive molecules.

    Catalysis Research: The compound is studied for its role in catalytic processes, particularly in the development of new catalytic systems for organic transformations.

Mechanism of Action

The mechanism of action of (2,6-dimethyl-4-n-propyloxyphenyl)zinc bromide in cross-coupling reactions involves several key steps:

    Oxidative Addition: The metal catalyst inserts into the carbon-halogen bond of the electrophile.

    Transmetalation: The zinc reagent transfers its organic group to the metal catalyst.

    Reductive Elimination: The metal catalyst forms a new carbon-carbon bond and regenerates the active catalyst.

These steps are facilitated by the coordination of the zinc reagent to the metal catalyst, which enhances the reactivity and selectivity of the reaction.

Comparison with Similar Compounds

  • (2,4-Diiso-propyloxyphenyl)zinc bromide
  • (3,5-Dimethyl-4-n-propyloxyphenyl)zinc bromide

Comparison: Compared to similar compounds, (2,6-dimethyl-4-n-propyloxyphenyl)zinc bromide offers unique reactivity due to the specific positioning of its substituents. The 2,6-dimethyl groups provide steric hindrance that can influence the selectivity of the reactions it undergoes. Additionally, the n-propyloxy group can participate in coordination with the metal catalyst, further enhancing its reactivity.

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);1,3-dimethyl-5-propoxybenzene-2-ide

InChI

InChI=1S/C11H15O.BrH.Zn/c1-4-5-12-11-7-9(2)6-10(3)8-11;;/h7-8H,4-5H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

UDVVZWRPBQGHKK-UHFFFAOYSA-M

Canonical SMILES

CCCOC1=CC(=[C-]C(=C1)C)C.[Zn+]Br

Origin of Product

United States

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